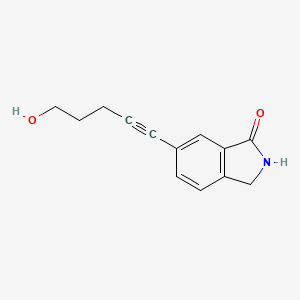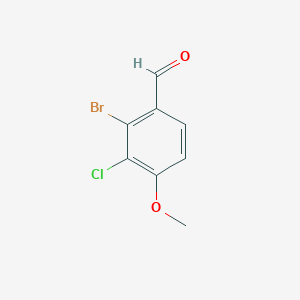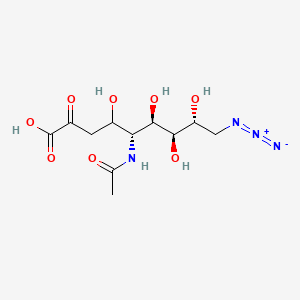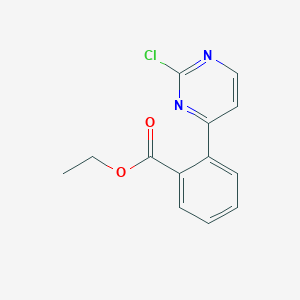
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2. It is an ester derivative of benzoic acid and pyrimidine, characterized by the presence of a chloro substituent on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate typically involves the esterification of benzoic acid derivatives with pyrimidine compounds. One common method includes the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the chloro substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Benzoic acid and ethanol.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets. The chloro substituent on the pyrimidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-Chloro-4-pyrimidinyl)benzoate: Similar structure but with different substitution pattern on the benzoate ring.
2-Chloro-4-methylpyrimidine: Lacks the benzoate ester group but shares the chloro-pyrimidine core.
Benzoic acid derivatives: Various esters and amides with different substituents on the benzoic acid moiety.
Uniqueness
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate is unique due to its specific combination of a chloro-pyrimidine ring and an esterified benzoic acid. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
954234-06-1 |
|---|---|
Molekularformel |
C13H11ClN2O2 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
ethyl 2-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-6-4-3-5-9(10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZLZFOPWBRTWBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=NC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



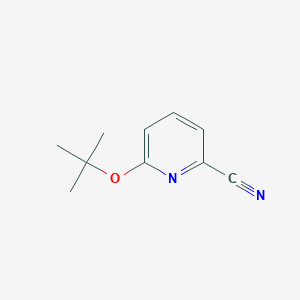

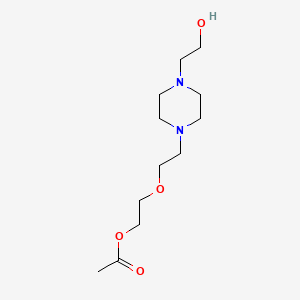
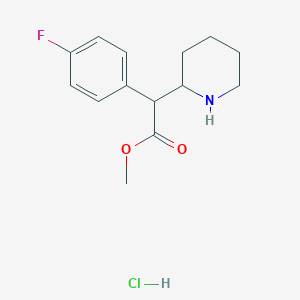
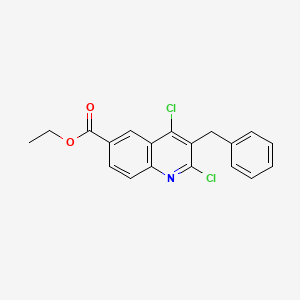
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
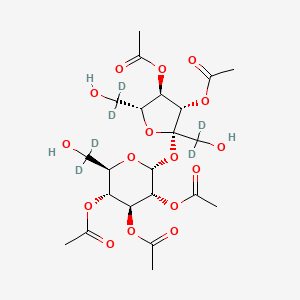
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
